4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a piperazinylmethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzoic acid and piperazine.
Formation of Intermediate: The piperazine is reacted with a suitable alkylating agent to form the piperazinylmethyl intermediate.
Coupling Reaction: The intermediate is then coupled with 3-(trifluoromethyl)benzoic acid under appropriate reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: The compound finds applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The piperazinylmethyl group can interact with biological receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Piperazinylmethyl)benzoic acid
- 4-(1-Piperazinylmethyl)-2-(trifluoromethyl)benzoic acid
- 4-(1-Piperazinylmethyl)-3-(difluoromethyl)benzoic acid
Uniqueness
4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the piperazinylmethyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in drug development.
Properties
CAS No. |
1163144-92-0 |
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Molecular Formula |
C13H15F3N2O2 |
Molecular Weight |
288.27 g/mol |
IUPAC Name |
4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)11-7-9(12(19)20)1-2-10(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2,(H,19,20) |
InChI Key |
VUDYVDUAMXOANH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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